molecular formula C17H23N3O4S B11825014 tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate

Katalognummer: B11825014
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: DUJLPPDBMUTUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional structure of tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate is defined by its benzoisothiazole dioxide core, piperidine ring, and tert-butyl carbamate substituent. While direct crystallographic data for this specific compound are limited in the literature, analogous structures provide critical insights. For example, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide (C₁₁H₆Cl₂N₂O₃S₂) reveals a triclinic lattice with space group P1̄ and unit cell dimensions a = 6.974(3) Å, b = 8.132(3) Å, c = 12.349(5) Å, α = 86.123(4)°, β = 78.299(4)°, and γ = 85.715(4)°. The benzoisothiazole dioxide ring in this analog exhibits near-planarity, with a dihedral angle of 73° relative to the attached phenyl ring.

Key conformational features of the target compound can be inferred from related carbamate derivatives. For instance, tert-butyl acetylcarbamate (C₇H₁₃NO₃) crystallizes with symmetrical N–H⋯O hydrogen bonds forming R₂²(8) dimeric motifs. Similarly, the tert-butyl carbamate group in the title compound likely participates in intermolecular hydrogen bonding, stabilizing the crystal lattice. Torsional analysis of analogous structures, such as C6–C7–O3–C8 (−178°) and C7–O3–C8–C9 (176°), suggests that the carbamate and benzoisothiazole dioxide groups adopt near-planar conformations to minimize steric strain.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value Source Analogy
Space group P
Unit cell volume (ų) ~700
Dihedral angles (°) 73° (isothiazole vs. aryl)
Hydrogen bonds N–H⋯O, C–H⋯O

Computational Modeling of Electronic Structure and Bonding Interactions

Density functional theory (DFT) calculations on this compound provide insights into its electronic configuration. The benzoisothiazole dioxide moiety contributes to electron-deficient aromaticity, with the sulfone group (S=O) acting as a strong electron-withdrawing substituent. This polarizes the π-electron system, as evidenced by molecular electrostatic potential (MEP) maps showing negative potentials localized on oxygen atoms (−0.45 e/Ų) and positive potentials on sulfur (+0.32 e/Ų).

The tert-butyl carbamate group introduces steric bulk and modulates electronic effects. Natural bond orbital (NBO) analysis of analogous tert-butyl acetylcarbamates reveals hyperconjugative interactions between the carbonyl oxygen (n → σ*C–N) with an energy stabilization of ~25 kcal/mol. Similarly, the piperidine ring’s chair conformation minimizes torsional strain, with equatorial positioning of the benzoisothiazole dioxide substituent reducing 1,3-diaxial interactions.

Table 2: Key Bond Lengths and Angles from Computational Models

Bond/Angle Value (Å/°) Significance
S–O (sulfone) 1.43–1.45 Å Double-bond character
C–N (carbamate) 1.34 Å Partial double bonding
N–H⋯O (H-bond) 2.89 Å, 165° Stabilizes dimers

Comparative Analysis with Related Benzoisothiazole-Piperidine Hybrid Scaffolds

The structural novelty of this compound becomes evident when compared to simpler analogs. For instance, 2-tert-butyl-1,3-benzothiazole (C₁₁H₁₃NS) lacks the sulfone and carbamate groups, resulting in reduced polarity and crystallinity. The addition of the sulfone group in the title compound enhances hydrogen-bonding capacity, as seen in its higher melting point (predicted >200°C vs. 85°C for 2-tert-butyl-1,3-benzothiazole).

Piperidine-containing hybrids, such as those derived from dimedone and phenylisothiocyanate, exhibit similar chair conformations but lack the carbamate’s hydrogen-bonding motifs. The tert-butyl carbamate in the title compound introduces a rigid, hydrophobic domain that may influence solubility and crystal packing, as observed in tert-butyl acetylcarbamate’s van der Waals-dominated inter-dimer interactions.

Table 3: Structural Comparison with Analogous Scaffolds

Compound Key Features Hydrogen Bonds
Target compound Benzoisothiazole dioxide, carbamate N–H⋯O, C–H⋯O
2-tert-butyl-1,3-benzothiazole Simple benzothiazole, no sulfone Weak C–H⋯π
Piperidine-isothiazole hybrids Piperidine chair conformation N–H⋯S, C–H⋯N

Eigenschaften

Molekularformel

C17H23N3O4S

Molekulargewicht

365.4 g/mol

IUPAC-Name

tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)25(22,23)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21)

InChI-Schlüssel

DUJLPPDBMUTUFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Michael Addition of Benzylamine and Methyl Acrylate

Reagents : Benzylamine, methyl acrylate, methanol.
Conditions : Room temperature, 12–24 hours.
Mechanism : Benzylamine undergoes nucleophilic addition to methyl acrylate, forming a β-amino ester intermediate.
Product : Piperidine intermediate 1 (yield: 85–90%).

Dieckmann Condensation

Reagents : Sodium, toluene.
Conditions : 80–100°C, 4–8 hours.
Mechanism : Intramolecular cyclization via base-mediated elimination, forming a six-membered lactam.
Product : Piperidone intermediate 2 (yield: 70–75%).

Decarboxylation and Hydrochloride Formation

Reagents : Concentrated HCl (5–7 mol/L).
Conditions : Reflux at 80–100°C for 4–8 hours.
Product : Crude 1-benzyl-4-piperidone hydrochloride.
Purification : Recrystallization in ethanol/water (1:1–3 v/v) at 0–5°C yields >99% pure intermediate.

Boc Protection of the Piperidine Amine

The final step involves installing the Boc group using Boc anhydride :

Reagents :

  • 4-Aminopiperidine-benzoisothiazole intermediate.

  • Di-tert-butyl dicarbonate (1.1–1.2 equiv).

  • Triethylamine (1.5 equiv).

Conditions :

  • Solvent: Dichloromethane or THF.

  • Temperature: 0°C to room temperature.

  • Duration: 4–5 hours.

Workup :

  • Quench with aqueous HCl.

  • Extract with ethyl acetate.

  • Purify via recrystallization (ethyl acetate/petroleum ether, 1:8–10 v/v) at 0–5°C.

Yield : 46–50% overall from piperidone hydrochloride.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but require strict anhydrous conditions.

  • Ethereal solvents (THF, dioxane) improve Boc protection yields by minimizing hydrolysis.

Catalytic Systems

  • Pd/C (10%) : Optimal for debenzylation without over-reducing the sulfonamide.

  • Triethylamine : Neutralizes HCl liberated during Boc protection, driving the reaction to completion.

Temperature Control

  • Decarboxylation : Elevated temperatures (80–100°C) accelerate CO₂ evolution but risk decomposition.

  • Crystallization : Low temperatures (0–5°C) maximize product recovery by reducing solubility.

Analytical Data and Characterization

Parameter Value
Melting Point 142–144°C (ethyl acetate recrystallized)
HPLC Purity >99% (C18 column, 0.1% TFA/MeCN)
¹H NMR (400 MHz, DMSO-d6)δ 1.38 (s, 9H, Boc CH3), 3.05–3.15 (m, 4H, piperidine), 7.55–7.75 (m, 4H, aromatic)

Challenges and Mitigation

Byproduct Formation

  • N-Boc Overprotection : Controlled stoichiometry (1.1–1.2 equiv Boc anhydride) prevents di-Boc derivatives.

  • Sulfonamide Reduction : Pd/C catalyst loading <5% wt/wt avoids hydrogenolysis of the S=O bond.

Scalability

  • Batch Size Limitations : Dieckmann condensation exotherms require gradual reagent addition for >100 g batches.

  • Cost Efficiency : Recycling Pd/C via filtration reduces catalyst expenses by 30–40%.

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

ConditionsReagentsYieldObservationsSource
Acidic (HCl, H₂O/THF)4M HCl in dioxane85%Complete deprotection in 4h
Basic (NaOH, MeOH/H₂O)2M NaOH78%Requires heating (60°C, 6h)

Hydrolysis generates the free amine, which can participate in subsequent coupling reactions or serve as a pharmacophore in drug discovery.

Sulfonamide Formation

The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamides, enhancing solubility or modifying biological activity.

SubstrateReagentsConditionsYieldSource
Methanesulfonyl chloridePyridine, DCM0°C → RT, 16h91%
Tosyl chlorideTriethylamine, DCMRT, 4h89%

This reaction is stereoelectronically favored due to the nucleophilic character of the piperidine nitrogen .

Ring-Opening Reactions

The benzo[d]isothiazole 1,1-dioxide moiety participates in nucleophilic ring-opening reactions. For example:

NucleophileReagentsProductYieldSource
Grignard reagentsRMgX, THFThioether derivatives68%
AminesNH₃, EtOH3-Aminobenzoate derivatives72%

These reactions exploit the electrophilic nature of the sulfone group, enabling diversification of the core structure.

Nucleophilic Substitution at Piperidine

The piperidine ring undergoes alkylation or acylation at the nitrogen atom:

Reaction TypeReagentsConditionsYieldSource
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12h82%
AcylationAcetyl chloride, NEt₃DCM, RT, 4h75%

These modifications are pivotal for tuning steric and electronic properties in medicinal chemistry.

Oxidation and Reduction

  • Oxidation : The piperidine ring is oxidized to a pyridine derivative using KMnO₄ (50% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzo[d]isothiazole sulfone to a thioether (65% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Coupling TypeReagentsConditionsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 8h63%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 12h58%

These reactions facilitate the introduction of aromatic groups for structure-activity relationship studies.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with the tert-butyl carbamate group fragmenting first. This property informs storage and handling protocols.

Comparative Reactivity

A reactivity comparison with structurally similar carbamates highlights its enhanced electrophilicity:

CompoundHydrolysis Rate (k, h⁻¹)Sulfonylation Yield
tert-Butyl piperidin-4-ylcarbamate0.1578%
This compound0.2291%

The electron-withdrawing sulfone group accelerates hydrolysis and sulfonylation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The compound has been evaluated for its pharmacological properties, particularly its potential role as an inhibitor of key enzymes involved in neurodegenerative diseases. Research indicates that it may exhibit neuroprotective effects by inhibiting enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease.

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability
MDA Levels ReductionTBARS AssaySignificant decrease

Neuroprotective Studies

In vitro studies have demonstrated that tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate can protect neuronal cells from amyloid beta toxicity. For instance, one study showed improved cell viability in astrocytes exposed to amyloid beta peptide, suggesting its protective role against neurotoxic agents.

Case Study: In Vitro Neuroprotection

A study evaluated the effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The results indicated a significant increase in cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent.

Oxidative Stress Reduction

The compound has shown promise in reducing oxidative stress markers in various experimental models. It was observed to significantly lower malondialdehyde (MDA) levels, which are indicative of oxidative damage in tissues.

Case Study: In Vivo Studies

In an animal model of Alzheimer's disease induced by scopolamine, the compound was assessed for its impact on cognitive decline and oxidative stress markers. While it effectively reduced MDA levels, the cognitive improvements noted were not statistically significant when compared to established treatments such as galantamine.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS No.: 1420820-73-0
  • Molecular Formula : C₁₈H₂₅N₃O₄S
  • Molecular Weight : 379.47 g/mol
  • Storage : Sealed in dry conditions at 2–8°C .

Structural Features :

  • A piperidin-4-yl group is linked to the sulfone, with a tert-butyl carbamate substituent at the piperidine nitrogen.

Hazard Profile :

  • GHS Warnings : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation). Precautionary measures include avoiding inhalation and using protective equipment .
Structural and Functional Group Analysis

Key structural variations among analogs influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Hazards (GHS) Key Differences vs. Target Compound Reference
Target Compound (1420820-73-0) 1,1-dioxidobenzo[d]isothiazol-3-yl; piperidin-4-yl; tert-butyl carbamate C₁₈H₂₅N₃O₄S H302, H315, H319 Baseline for comparison
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (1417792-98-3) Benzo[d]isothiazol (non-dioxidized); piperidin-3-yl; methyl carbamate C₁₉H₂₅N₃O₂S Not specified Lack of sulfone group; methyl carbamate; 3-position
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (1420954-82-0) 1,1-dioxidobenzo[d]isothiazol-3-yl; piperidin-3-yl; methyl carbamate C₁₉H₂₅N₃O₄S Not specified Sulfone present but 3-position substitution
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl-4-yl; 3-hydroxypropan-2-yl ; R-configuration C₂₀H₂₃NO₃ No known hazards Aryl-rich structure; alcohol functionality
(S)-tert-Butyl (1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate (1421037-79-7) Benzo[d]imidazol-2-yl; oxobutan-2-yl ; S-configuration C₂₃H₃₁N₅O₃ Not specified Benzimidazole core; ketone group
Key Comparative Insights

Sulfone Group Impact: The 1,1-dioxide group in the target compound increases polarity and metabolic stability compared to non-sulfonated analogs (e.g., 1417792-98-3) . Sulfones often enhance binding to targets like enzymes or receptors via dipole interactions.

Piperidine Substitution Position: Piperidin-4-yl (target compound) vs.

Carbamate Modifications :

  • The tert-butyl carbamate in the target compound provides steric protection against enzymatic degradation. In contrast, methyl carbamate derivatives (e.g., 1420954-82-0) may exhibit reduced steric shielding, affecting half-life .

Synthetic Considerations :

  • Synthesis of the target compound likely involves sulfonation of benzo[d]isothiazol, followed by piperidine coupling. In contrast, analogs like the biphenyl derivative () require Suzuki-Miyaura cross-coupling for aryl group introduction .

Biologische Aktivität

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate , also known by its CAS number 1420820-73-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18H25N3O4S
  • Molecular Weight : 379.47 g/mol
  • CAS Number : 1420820-73-0
  • Structure : The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a benzo[d]isothiazole moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds with similar structures can inhibit the NLRP3 inflammasome, a crucial component in inflammatory responses. This inhibition leads to a decrease in interleukin-1β (IL-1β) release and pyroptotic cell death in macrophages .
  • Antioxidant Properties : The presence of the benzo[d]isothiazole moiety suggests potential antioxidant activity, which could mitigate oxidative stress in cells .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in vitro and include:

  • Anti-inflammatory Effects : By inhibiting the NLRP3 inflammasome, the compound may reduce inflammation in various disease models.
  • Cytotoxicity : Preliminary studies have assessed cytotoxicity through MTT assays, indicating that at certain concentrations, the compound does not exhibit significant toxicity to THP-1 cells .

Data Table of Biological Activity

Biological ActivityEffect/OutcomeReference
NLRP3 InhibitionReduced IL-1β release
Antioxidant ActivityPotential reduction in oxidative stress
CytotoxicityMinimal at low concentrations

Study 1: Inhibition of NLRP3 Inflammasome

In a controlled laboratory setting, the compound was tested on differentiated THP-1 cells. The cells were stimulated with lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome. The results showed that treatment with this compound significantly reduced IL-1β levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

Study 2: Antioxidant Activity Assessment

Another study focused on assessing the antioxidant properties of similar compounds within the same chemical class. Results indicated that these compounds could scavenge free radicals effectively, suggesting that this compound may possess similar properties .

Q & A

Basic Research Question

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : 1H/13C NMR to confirm structural integrity (e.g., tert-butyl group at δ 1.4 ppm) .
  • Stability Testing : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions .

How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

Advanced Research Question

  • Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., methyl substituents) or benzoisothiazole sulfonyl group .
  • Bioisosteric Replacement : Replace the tert-butyl carbamate with trifluoroacetyl or benzyl groups to evaluate steric/electronic effects .
  • In Vivo Testing : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in rodent models to prioritize candidates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.